molecular formula C20H34GeO B14548764 Triethyl[2-(4-methoxyphenyl)-2-methylhex-3-en-3-yl]germane CAS No. 62262-95-7

Triethyl[2-(4-methoxyphenyl)-2-methylhex-3-en-3-yl]germane

Cat. No.: B14548764
CAS No.: 62262-95-7
M. Wt: 363.1 g/mol
InChI Key: AMPNHWHOGLRBKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Triethyl[2-(4-methoxyphenyl)-2-methylhex-3-en-3-yl]germane is a chemical compound known for its unique structure and properties It is characterized by the presence of a germanium atom bonded to a complex organic moiety, which includes a methoxyphenyl group and a methylhexenyl group

Properties

CAS No.

62262-95-7

Molecular Formula

C20H34GeO

Molecular Weight

363.1 g/mol

IUPAC Name

triethyl-[2-(4-methoxyphenyl)-2-methylhex-3-en-3-yl]germane

InChI

InChI=1S/C20H34GeO/c1-8-12-19(21(9-2,10-3)11-4)20(5,6)17-13-15-18(22-7)16-14-17/h12-16H,8-11H2,1-7H3

InChI Key

AMPNHWHOGLRBKN-UHFFFAOYSA-N

Canonical SMILES

CCC=C(C(C)(C)C1=CC=C(C=C1)OC)[Ge](CC)(CC)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Triethyl[2-(4-methoxyphenyl)-2-methylhex-3-en-3-yl]germane typically involves the reaction of germanium tetrachloride with the corresponding organolithium or Grignard reagent. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates. The general reaction scheme can be represented as follows:

GeCl4+RLiRGeCl3+LiCl\text{GeCl}_4 + \text{RLi} \rightarrow \text{RGeCl}_3 + \text{LiCl} GeCl4​+RLi→RGeCl3​+LiCl

where R represents the organic moiety. The reaction is followed by further substitution reactions to introduce the desired substituents.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Triethyl[2-(4-methoxyphenyl)-2-methylhex-3-en-3-yl]germane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form germanium oxides.

    Reduction: Reduction reactions can convert the germanium center to a lower oxidation state.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the germanium atom is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like halides for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield germanium dioxide, while substitution reactions may produce various organogermanium compounds.

Scientific Research Applications

Triethyl[2-(4-methoxyphenyl)-2-methylhex-3-en-3-yl]germane has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of other organogermanium compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.

    Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of Triethyl[2-(4-methoxyphenyl)-2-methylhex-3-en-3-yl]germane involves its interaction with molecular targets and pathways. The germanium atom can form stable complexes with various ligands, influencing the reactivity and stability of the compound. The specific pathways involved depend on the context of its application, such as its interaction with enzymes or cellular components in biological systems.

Comparison with Similar Compounds

Similar Compounds

    Triethyl[2-(4-methoxyphenyl)-2-methylhex-3-en-3-yl]silane: Similar structure but with a silicon atom instead of germanium.

    Triethyl[2-(4-methoxyphenyl)-2-methylhex-3-en-3-yl]stannane: Similar structure but with a tin atom instead of germanium.

Uniqueness

Triethyl[2-(4-methoxyphenyl)-2-methylhex-3-en-3-yl]germane is unique due to the presence of the germanium atom, which imparts distinct chemical and physical properties compared to its silicon and tin analogs

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.